Propyl[2-(methylthio)phenyl] sulfide
Description
Significance of Sulfur-Containing Functional Groups in Organic Chemistry
Sulfur-containing functional groups are pivotal in organic chemistry and are found in a wide array of pharmacologically active substances and natural products. tandfonline.com These functional groups, which include thioethers, sulfoxides, sulfones, and sulfonamides, are considered valuable scaffolds in medicinal chemistry and are present in numerous approved drugs. tandfonline.com The versatility of sulfur, which can exist in various oxidation states, contributes to the diverse chemical properties and biological activities of these compounds. tandfonline.com Organosulfur compounds play a crucial role in therapy and represent a significant portion of pharmaceuticals approved annually or entering clinical trials. tandfonline.com The presence of sulfur is essential for life, as evidenced by its incorporation into two of the twenty common amino acids, cysteine and methionine. wikipedia.org
Classification and Structural Features of Thioethers (Sulfides)
Thioethers, also known as sulfides, are the sulfur analogues of ethers, featuring a sulfur atom connected to two organic groups (R-S-R'). britannica.com The organic groups can be alkyl, aryl, or a combination of both. britannica.com The C-S-C bond angle in thioethers is typically around 90 degrees, and the C-S bonds are approximately 180 pm in length. libretexts.org Compared to their oxygen counterparts (ethers), thioethers are less volatile, have higher melting points, and are less hydrophilic due to the greater polarizability of the sulfur atom. libretexts.org Volatile thioethers are often characterized by strong, unpleasant odors. libretexts.org
Thioethers can be classified based on the nature of the organic groups attached to the sulfur atom:
Alkyl thioethers: Both organic groups are alkyl.
Aryl thioethers: At least one of the organic groups is an aryl group.
Cyclic thioethers: The sulfur atom is part of a ring structure.
The nomenclature for thioethers often involves naming the two organic substituents followed by "sulfide," for instance, dimethyl sulfide (B99878) ((CH₃)₂S). libretexts.org
Aromatic Sulfides within the Broader Class of Organosulfur Compounds
Aromatic sulfides, a sub-class of thioethers, contain at least one aryl group directly bonded to the sulfur atom. These compounds are prevalent in natural products, pharmaceuticals, and agrochemicals. jst.go.jp The synthesis of aryl thioethers is a significant area of research in organic chemistry, with various methods developed for the formation of the carbon-sulfur bond. jst.go.jpnih.gov
Polyphenylene sulfide (PPS) is a notable example of a polymer comprised of aromatic rings linked by sulfides. wikipedia.org This high-performance thermoplastic exhibits exceptional thermal and chemical resistance, making it suitable for demanding applications in various industries. wikipedia.orgresearchgate.netspecialchem.com
The reactivity of aromatic organosulfur compounds can vary depending on their structure. For instance, the ease of desulfurization is influenced by the specific type of aromatic system and the substituents present. taylorandfrancis.com
Contextualizing Propyl[2-(methylthio)phenyl] sulfide as an Aromatic Thioether
This compound is classified as an aromatic thioether. Its structure consists of a benzene (B151609) ring substituted with both a propylthio group (-SCH₂CH₂CH₃) and a methylthio group (-SCH₃). The IUPAC name for a related isomer, 1-methylsulfanyl-3-propylsulfanylbenzene, clarifies the substitution pattern on the benzene ring.
Below is a table summarizing key identifiers for a structurally related compound, highlighting the type of data available for such molecules.
| Identifier | Value |
| CAS Number | 1443344-45-3 |
| SMILES Notation | CCCSC1=CC=CC(=C1)SC |
| InChIKey | BEAUKDYCVJBCAU-UHFFFAOYSA-N |
Data for 1-methylsulfanyl-3-propylsulfanylbenzene, an isomer of the subject compound.
The molecular structure of such compounds suggests moderate hydrophobicity, which is enhanced by the presence of the propyl chain. While specific experimental data such as melting and boiling points for this compound are not widely reported, it is inferred to be a liquid at room temperature based on analogous sulfides. vulcanchem.com The limited availability of detailed experimental characterization in the literature indicates that it is not as extensively studied as other aromatic sulfides. vulcanchem.com
The chemical reactivity of this compound is expected to be characteristic of aromatic thioethers. The electron-rich sulfur atoms are susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyl-2-propylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLFGEWXILWJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of Propyl 2 Methylthio Phenyl Sulfide Analogues
Oxidation Reactions of Thioethers
The oxidation of thioethers is a fundamental transformation in organic chemistry, yielding sulfoxides and subsequently sulfones. masterorganicchemistry.com This process can be achieved using a variety of oxidizing agents and conditions, which allows for selective synthesis of either the sulfoxide (B87167) or the sulfone. nih.gov Furthermore, thioethers are susceptible to oxidation by radical species, a process of significant interest in biochemistry and atmospheric chemistry. nih.govnih.gov
The conversion of a thioether to a sulfoxide and then to a sulfone represents two distinct oxidation steps. A wide array of oxidants can accomplish this, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and ozone (O₃). nih.govwikipedia.org The choice of oxidant and the control of reaction stoichiometry are crucial for selectively obtaining the desired oxidation product. nih.gov
The mechanisms by which different oxidants react with thioethers vary significantly, influencing reaction rates and product distributions.
Hydrogen Peroxide (H₂O₂): The oxidation of thioethers by H₂O₂ is proposed to proceed via a nucleophilic attack of the sulfur atom on an oxygen atom of the peroxide. nih.gov This reaction is generally very slow under near-physiological conditions, with half-lives that can extend to hundreds of hours for some aryl thioethers at biologically relevant concentrations. nih.gov The reaction rate is sensitive to the electronic properties of the thioether; electron-donating groups on aryl thioethers can increase the rate, though it often remains slow for practical applications in drug delivery. nih.govnih.gov The reaction typically involves the formation of a thioether-H₂O₂ adduct as a key step. nih.gov
Hypochlorous Acid (HOCl): In stark contrast to H₂O₂, HOCl is a much more potent oxidant for thioethers. nih.gov Reactions with HOCl are extremely fast, with second-order rate constants many orders of magnitude higher than those for H₂O₂. nih.govnih.gov The mechanism is believed to involve the transfer of a chloronium ion (Cl⁺) from HOCl to the sulfur atom, forming a sulfenyl chloride (RSCl) intermediate. researchgate.net Alternatively, for the hypochlorite (B82951) anion (OCl⁻), the mechanism may proceed through direct oxygen-atom transfer. libretexts.org Due to its high reactivity, HOCl is considered a primary driver of thioether oxidation in biological systems where it is produced, such as during the respiratory burst in neutrophils. nih.govchemrxiv.org
Ozone (O₃): Ozonolysis is a rapid and effective method for oxidizing thioethers. epa.gov The reaction is understood to follow the Criegee mechanism, which involves a 1,3-dipolar cycloaddition of ozone to the thioether. libretexts.orgnih.gov This forms a highly unstable primary ozonide intermediate, which then rearranges to produce the corresponding sulfoxide. epa.govnih.gov If a sufficient amount of ozone is used, the initially formed sulfoxide can be further oxidized to the sulfone. epa.gov
| Thioether Compound | Oxidant | Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Methionine | H₂O₂ | 2.0 x 10⁻² | nih.gov |
| Methionine | HOCl | 3.4 x 10⁷ | nih.gov |
| N-Acetylmethionine | HOCl | 1.7 x 10⁸ | nih.gov |
| Thioanisole (B89551) (4-OCH₃ substituent) | H₂O₂ | 1.28 x 10⁻² | nih.govresearchgate.net |
| Thioanisole (unsubstituted) | H₂O₂ | 2.53 x 10⁻³ | researchgate.net |
| Aryl Thioether (4-NO₂ substituent) | HOCl | 1.2 x 10⁴ | nih.gov |
The oxidation of thioethers is a stepwise process. The first stage of oxidation converts the thioether (sulfide) into a sulfoxide. nih.gov With many oxidants, it is possible to stop the reaction at the sulfoxide stage by using a controlled amount (one equivalent) of the oxidizing agent. nih.gov
If an excess of the oxidizing agent is used, or under more forcing conditions, the sulfoxide can undergo a second oxidation. This second step converts the sulfoxide into a sulfone, where the sulfur atom reaches a higher oxidation state. nih.govepa.gov For example, studies using H₂O₂ have shown that selective oxidation to either the sulfoxide or the sulfone can be achieved by carefully controlling the stoichiometry of the peroxide. nih.gov Similarly, prolonged ozonation leads to the conversion of the initial sulfoxide product into the corresponding sulfone. epa.gov The oxidation of the sulfoxide to the sulfone is generally observed only in catalyzed reactions or with stronger oxidants, as the initial oxidation to the sulfoxide can often occur as a non-catalyzed solution reaction. mdpi.comacs.org
Thioethers are also susceptible to one-electron oxidation initiated by radical species. This pathway is distinct from the two-electron oxidation mechanisms described above and leads to the formation of radical intermediates. The hydroxyl radical (HO•) is a particularly potent initiator of this process. nih.gov
The reaction of hydroxyl radicals (HO•) with thioethers, such as the amino acid methionine, is a complex, multistep process. nih.gov Unlike two-electron oxidants that directly form sulfoxides, the reaction with HO• initiates a one-electron oxidation pathway. nih.gov The process begins with the addition of the hydroxyl radical to the sulfur atom, forming a transient hydroxyl-adduct radical. nih.gov This initial step is often diffusion-controlled. The subsequent fate of this adduct is highly dependent on the molecular structure and environment. nih.govresearchgate.net
Following the initial formation of the hydroxyl-adduct radical (R₂S•-OH), a key intermediate is the thioether radical cation (R₂S•⁺). nih.gov This radical cation can be formed through the heterolytic cleavage of the S-O bond in the adduct radical. nih.gov The fate of these radical cations is diverse and can involve several competing pathways:
Intramolecular Reactions: In molecules with suitably positioned functional groups (like the amide groups in peptides), the thioether radical cation can undergo rapid intramolecular reactions. This can lead to the formation of more stable, ring-structured transient species, such as sulfur-nitrogen (S∴N) or sulfur-sulfur (S∴S) three-electron bonded radical cations. nih.gov
Deprotonation: The thioether radical cation can undergo deprotonation from an adjacent carbon atom, leading to the formation of a carbon-centered α-(alkylthio)alkyl radical (αS•). nih.gov
Reaction with other molecules: The initial adduct radical can react with another thioether molecule, displacing the hydroxide (B78521) ion and forming a dimeric sulfur-sulfur three-electron bonded radical cation (SS•⁺). nih.gov
Pulse radiolysis studies on model peptides have allowed for the identification and quantification of these various transient species, revealing a complex network of radical intermediates that evolve over microseconds. nih.gov
| Transient Species | Symbol | Description | Reference |
|---|---|---|---|
| Hydroxyl-Adduct Radical | HOS• | Initial product of HO• addition to the thioether sulfur. | nih.gov |
| Intermolecular Sulfur-Sulfur Radical Cation | SS•⁺ | Formed by reaction of HOS• with a second thioether molecule. | nih.gov |
| Intramolecular Sulfur-Nitrogen Radical Cation | SN• | Formed via intramolecular cyclization involving a backbone nitrogen. | nih.gov |
| α-(Alkylthio)alkyl Radical | αS• | Formed by deprotonation of the thioether radical cation. | nih.gov |
Radical-Induced Oxidation of Thioether Moieties
Reactions at the Sulfur Atom
The reactivity of analogues of Propyl[2-(methylthio)phenyl] sulfide (B99878) at the sulfur atoms is characterized by the nucleophilicity of the sulfur lone pairs. These electrons are available for reaction with electrophiles, leading to the formation of new bonds and oxidation states at the sulfur centers.
Alkylation to Form Sulfonium (B1226848) Salts
The thioether functional groups in Propyl[2-(methylthio)phenyl] sulfide and its analogues are nucleophilic and can react with alkylating agents, such as alkyl halides, to form tertiary sulfonium salts. youtube.com This reaction is a classic SN2 process where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. masterorganicchemistry.com The resulting sulfonium salt bears a positive charge on the sulfur atom. youtube.com
More advanced methods for the synthesis of triarylsulfonium salts, which can be adapted for diaryl thioethers, include the reaction with in situ generated arynes or through Friedel–Crafts-type reactions involving diaryl sulfoxides. nih.govacs.org In the aryne-based method, a diaryl sulfide adds to the highly reactive aryne intermediate to generate the corresponding sulfonium salt. rsc.orgnih.gov These synthetic strategies underscore the versatility of thioethers as precursors to sulfonium salts, which are valuable reagents in organic synthesis. nih.gov
Table 1: General Alkylation of a Diaryl Thioether Analogue
| Reactant 1 (Thioether) | Reactant 2 (Alkylating Agent) | Product (Sulfonium Salt) | Reaction Type |
|---|---|---|---|
| Diaryl Sulfide | Alkyl Halide (e.g., CH₃I) | Alkyl(diaryl)sulfonium Halide | SN2 Alkylation |
| Diaryl Sulfide | Aryne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate) + CsF | Triarylsulfonium Triflate | Aryne Addition |
| Diaryl Sulfoxide | Arene + Strong Acid (e.g., H₂SO₄) | Triarylsulfonium Salt | Friedel-Crafts Reaction |
Coordination Chemistry of Thioether Ligands with Metal Centers
Thioethers are classified as soft ligands due to the polarizability of the sulfur atom and readily coordinate to soft Lewis acidic transition metal centers. nih.govwikipedia.org Analogues like this compound, which possess two thioether groups in an ortho arrangement, can act as bidentate chelating ligands. This chelation enhances the stability of the resulting metal complexes. The coordination chemistry of thioethers is extensive, with complexes reported for a wide range of transition metals including palladium, platinum, nickel, copper, cobalt, iron, and ruthenium. nih.govwikipedia.org
Upon coordination, the sulfur atom adopts a pyramidal geometry. wikipedia.org In unsymmetrical thioether ligands, this creates a chiral center at the sulfur atom. wikipedia.org Thioether ligands can also act as bridging ligands between two metal centers. wikipedia.org The specific coordination mode and the stability of the complex are influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. ucj.org.uaacs.org The ability of such ligands to stabilize various metal centers makes them useful in coordination chemistry and catalysis. nih.govresearchgate.net
Table 2: Coordination Behavior of Bidentate Thioether Ligands
| Metal Center | Typical Oxidation State | Resulting Complex Geometry | Reference Finding |
|---|---|---|---|
| Palladium (Pd) | +2 | Square Planar | Forms stable square planar complexes, e.g., [PdCl₂(ligand)]. wikipedia.org |
| Platinum (Pt) | +2 | Square Planar | Similar to palladium, forms well-defined square planar complexes. wikipedia.org |
| Nickel (Ni) | +2 | Tetrahedral or Square Planar | Geometry depends on the ligand field strength and steric factors. nih.gov |
| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar | Thioether complexes of copper are relevant in bioinorganic chemistry. nih.govwikipedia.org |
| Iron (Fe) | +2 | Octahedral | Can exhibit spin-crossover behavior in octahedral complexes. nih.gov |
| Ruthenium (Ru) | +2, +3 | Octahedral | Forms well-characterized octahedral complexes. wikipedia.org |
Reactions Involving Adjacent Aromatic Ring Systems
The thioether substituents significantly influence the reactivity of the attached phenyl ring, directing the outcome of reactions such as Pummerer-type rearrangements and electrophilic substitutions.
Aromatic Pummerer Reactions and Nucleophilic Functionalization
The classic Pummerer rearrangement involves the transformation of a sulfoxide into an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. wikipedia.orgtcichemicals.com For an analogue like this compound, this reaction would first require the selective oxidation of one of the thioether groups to a sulfoxide.
The mechanism proceeds via acylation of the sulfoxide oxygen, followed by elimination to form a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com In an "aromatic Pummerer" context, this electrophilic intermediate can be attacked by nucleophiles. rsc.org If the thionium ion is positioned appropriately, it can lead to intramolecular cyclization or intermolecular attack on the adjacent aromatic ring, resulting in its functionalization. This pathway provides a route for introducing nucleophiles onto the aromatic system, a transformation that complements traditional electrophilic substitution methods. rsc.org This type of reactivity expands the synthetic utility of aryl thioethers by enabling nucleophilic functionalization under specific conditions. acs.orgnih.govacs.org
Table 3: Aromatic Pummerer Reaction Sequence
| Step | Reactants | Key Intermediate | Description |
|---|---|---|---|
| 1. Oxidation | Aryl Thioether, Oxidant (e.g., H₂O₂) | Aryl Sulfoxide | The thioether is selectively oxidized to a sulfoxide. |
| 2. Activation | Aryl Sulfoxide, Acetic Anhydride (Ac₂O) | Acylated Sulfonium Ion | The sulfoxide oxygen is acylated, forming a good leaving group. |
| 3. Elimination | Acylated Sulfonium Ion | Thionium Ion | Elimination of acetic acid generates a cationic thionium intermediate. wikipedia.org |
| 4. Nucleophilic Attack | Thionium Ion, Nucleophile (Nu⁻) | Functionalized Product | A nucleophile attacks the electrophilic carbon, leading to functionalization of the ring or side chain. rsc.org |
Electrophilic Aromatic Substitution on Thioether-Substituted Aromatics
For this compound, the benzene (B151609) ring is substituted with two ortho-, para-directing groups. The propylthio group at C1 directs incoming electrophiles to positions C2 (occupied), C4, and C6. The methylthio group at C2 directs to positions C1 (occupied), C3, and C5. The directing effects reinforce each other to some extent, but also present competition. The primary positions for substitution would be C4 and C6, which are para and ortho, respectively, to the C1-propylthio group, and meta and ortho, respectively, to the C2-methylthio group. The positions C3 and C5 are also activated. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. organicchemistrytutor.com
Table 4: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect | Reason |
|---|---|---|---|
| -S-Propyl | Activating | Ortho, Para | Resonance donation from sulfur lone pairs stabilizes the carbocation intermediate. lumenlearning.comyoutube.com |
| -S-Methyl | Activating | Ortho, Para | Resonance donation from sulfur lone pairs stabilizes the carbocation intermediate. lumenlearning.comyoutube.com |
| Combined Effect on Ring | Strongly Activating | Positions 3, 4, 5, 6 | Both groups activate the ring, with substitution favored at positions ortho or para to the substituents. libretexts.org |
Stability and Transformation under Specific Conditions
Aryl thioethers are generally regarded as robust and chemically stable functional groups. acs.org This stability makes them common structural motifs in various functional materials. However, under specific chemical, thermal, or photochemical conditions, they can undergo controlled transformations.
One of the most common transformations is the oxidation of the sulfur atom. Using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), thioethers can be selectively oxidized first to sulfoxides and then to sulfones. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the sulfur group, turning it from an electron-donating group into a powerful electron-withdrawing group.
The carbon-sulfur bond in aryl thioethers, while strong, can be cleaved under certain conditions. For instance, photochemical induction can lead to the homolytic cleavage of the C–S bond, generating aryl radicals that can be used in subsequent coupling reactions. acs.org Additionally, various metal-catalyzed cross-coupling reactions have been developed that can cleave C–S bonds, often using nickel or palladium catalysts, allowing for the transformation of thioethers into other functional groups. organic-chemistry.org Furthermore, synthetic routes that form aryl thioethers from other precursors, such as the copper-catalyzed conversion of aryl alcohols, demonstrate that the C-S bond can be formed and potentially cleaved under specific catalytic cycles. nih.govnih.gov
Table 5: Stability and Transformation of Aryl Thioethers
| Condition | Transformation | Product(s) | Significance |
|---|---|---|---|
| Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Oxidation | Sulfoxide, Sulfone | Changes electronic properties from donating to withdrawing. masterorganicchemistry.com |
| UV Light | Photochemical C-S Bond Cleavage | Aryl Radical + Thiol Radical | Enables radical-based functionalization. acs.org |
| Pd or Ni Catalyst + Reagents | Reductive Cross-Coupling | Arenes, Biaryls | Allows for synthetic modification and removal of the thioether group. organic-chemistry.org |
| Harsh Chemical Media (e.g., strong acid/base) | Generally Stable | No Reaction | Poly(aryl thioether)s show exceptional chemical resistance. acs.org |
Lability to Oxidation and Thermal Rearrangements
The chemical behavior of sulfur-containing organic molecules is significantly influenced by the oxidation state of the sulfur atom and the molecular structure. In the case of this compound and its analogues, the presence of two thioether linkages on a benzene ring introduces unique reactivity, particularly concerning their susceptibility to oxidation and the potential for thermal rearrangements.
Lability to Oxidation
The oxidation of thioethers (sulfides) is a fundamental transformation in organic chemistry, typically yielding sulfoxides and, upon further oxidation, sulfones. This reactivity is well-documented for various aryl alkyl sulfides. The presence of substituents on the aromatic ring can significantly influence the rate and selectivity of the oxidation process. Studies on a range of p- and m-substituted phenyl methyl sulfides have shown that electron-releasing groups on the phenyl ring accelerate the oxidation reaction. capes.gov.br This is attributed to an increase in the nucleophilicity of the sulfur atom, making it more susceptible to attack by electrophilic oxidizing agents. Conversely, electron-withdrawing groups retard the reaction. capes.gov.br
In this compound, both the propylthio and methylthio groups act as electron-donating substituents on the benzene ring, which would be expected to activate both sulfur atoms towards oxidation. The oxidation can be achieved using a variety of reagents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. The selectivity of the oxidation (sulfide to sulfoxide vs. sulfone) can often be controlled by the reaction conditions, including the choice of catalyst and solvent. organic-chemistry.org
For instance, the oxidation of various aryl alkyl sulfides has been studied under different catalytic systems. The use of a titanium sulfate (B86663) supported on graphene oxide foam has been shown to be an effective and recyclable catalyst for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide under mild conditions. researchgate.net Another approach involves using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst, which allows for the selective synthesis of either sulfoxides or sulfones from sulfides by adjusting the reaction conditions. organic-chemistry.org
The table below summarizes the oxidation conditions for several aryl alkyl sulfide analogues, illustrating the typical reagents and outcomes.
| Sulfide Analogue | Oxidizing Agent | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Methyl Phenyl Sulfide | H₂O₂ | 2,2,2-Trifluoroacetophenone, aqueous buffer | Methyl Phenyl Sulfoxide | organic-chemistry.org |
| Methyl Phenyl Sulfide | H₂O₂ | 2,2,2-Trifluoroacetophenone, MeCN | Methyl Phenyl Sulfone | organic-chemistry.org |
| p-Tolyl Methyl Sulfide | H₂O₂ | Ti(SO₄)₂@GOF, MeOH | p-Tolyl Methyl Sulfoxide | researchgate.net |
| p-Chlorophenyl Methyl Sulfide | H₂O₂ | Ti(SO₄)₂@GOF, MeOH | p-Chlorophenyl Methyl Sulfoxide | researchgate.net |
| Methyl 4-nitrophenyl sulfide | Dimethyldioxirane | Acetone | Methyl 4-nitrophenyl sulfoxide | nih.gov |
For this compound, it is conceivable that oxidation could occur at either of the sulfur atoms. The relative reactivity of the methylthio and propylthio groups would depend on a combination of electronic and steric factors. It is also possible that selective oxidation of one sulfur atom could influence the reactivity of the second, potentially leading to the formation of a sulfoxide-sulfide, a bis-sulfoxide, or further oxidation products.
Thermal Rearrangements
Another potential rearrangement for sulfur-containing compounds involves the migration of groups between sulfur and adjacent atoms. For example, certain thiocarbonyl-stabilized phosphonium (B103445) ylides have been observed to undergo a novel thermal rearrangement involving the transfer of a phenyl group from phosphorus to sulfur. mdpi.com
In the context of ortho-bis(alkylthio)benzenes like this compound, thermal stress could potentially lead to homolytic cleavage of the C-S bonds, initiating radical-based rearrangements. The stability of benzene derivatives can be influenced by the substitution pattern; ortho-substituted compounds can exhibit different thermal behavior compared to their meta and para isomers due to steric interactions. ijcrt.org The introduction of bulky substituents can enhance thermal stability by providing steric hindrance. longdom.org
It is also conceivable that under certain conditions, intramolecular cyclization or condensation reactions could occur, particularly if one of the thioether groups is first oxidized. However, without direct experimental evidence, any discussion of the thermal rearrangement of this compound remains speculative. Further research would be necessary to elucidate the specific thermal decomposition pathways and potential rearrangement products for this compound.
Advanced Analytical and Spectroscopic Characterization of Organosulfur Sulfides
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide a unique fingerprint corresponding to their specific structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound in solution. It provides information on the connectivity of atoms and the chemical environment of the nuclei. For Propyl[2-(methylthio)phenyl] sulfide (B99878) (C₁₀H₁₄S₂), distinct signals are expected for the aromatic protons, the propyl chain protons, and the methyl group protons.
¹H NMR: The proton NMR spectrum can be divided into three main regions:
Aromatic Region (δ 7.0-7.5 ppm): The four protons on the ortho-disubstituted benzene (B151609) ring will produce a complex multiplet pattern due to spin-spin coupling.
Aliphatic Propyl Region (δ 1.0-3.0 ppm): The propyl group (-S-CH₂-CH₂-CH₃) will show three distinct signals. The methylene (B1212753) group attached to the sulfur (α-CH₂) is expected around δ 2.8-3.0 ppm (a triplet), the adjacent methylene (β-CH₂) around δ 1.6-1.8 ppm (a multiplet), and the terminal methyl group (γ-CH₃) around δ 1.0-1.1 ppm (a triplet). Studies on other aryl n-propyl sulfides suggest these protons may exhibit deceptively simple first-order spectra. nih.gov
Aliphatic Methyl Region (δ 2.4-2.5 ppm): The methyl group attached to the other sulfur atom (-S-CH₃) will appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. Based on related structures, the following approximate chemical shifts are anticipated:
Aromatic Carbons (δ 125-140 ppm): Six signals are expected, two of which will be quaternary carbons directly attached to the sulfur atoms and will have higher chemical shifts.
Aliphatic Carbons (δ 13-40 ppm): Four signals corresponding to the propyl and methyl groups are expected.
Predicted NMR Data for Propyl[2-(methylthio)phenyl] sulfide
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
| Aromatic C-H | 7.0 - 7.5 (m, 4H) | 125 - 135 |
| Aromatic C-S | - | 135 - 140 |
| -S-C H₃ | 2.4 - 2.5 (s, 3H) | 15 - 17 |
| -S-C H₂-CH₂-CH₃ | 2.8 - 3.0 (t, 2H) | 35 - 38 |
| -S-CH₂-C H₂-CH₃ | 1.6 - 1.8 (m, 2H) | 22 - 24 |
| -S-CH₂-CH₂-C H₃ | 1.0 - 1.1 (t, 3H) | 13 - 14 |
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretching: A series of weak to medium bands are expected in the 3000-3100 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretching: Stronger bands corresponding to the methyl and propyl groups will appear in the 2850-2970 cm⁻¹ range.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-H Bending: Vibrations for the aliphatic groups will be observed around 1375-1465 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: A strong band around 740-770 cm⁻¹ is indicative of ortho-disubstitution on a benzene ring.
C-S Stretching: The carbon-sulfur stretching vibrations are typically weak and appear in the fingerprint region between 600 and 800 cm⁻¹. primescholars.com
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-H Bending (Aliphatic) | 1375 - 1465 | Medium |
| C-H Bending (Aromatic, ortho) | 740 - 770 | Strong |
| C-S Stretch | 600 - 800 | Weak |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aryl sulfides typically exhibit characteristic absorption bands due to π → π* transitions of the benzene ring, which are modified by the sulfur substituents. The lone pairs of electrons on the sulfur atoms act as auxochromes, causing a bathochromic (red) shift and an increase in absorption intensity compared to unsubstituted benzene.
For this compound, two primary absorption bands are expected, similar to other substituted phenyl sulfides. acs.orgacs.org
Primary Band (B-band): An intense absorption band is predicted around 250-265 nm, corresponding to the benzenoid π → π* transition.
Secondary Band (K-band): A weaker, lower-energy band may appear at longer wavelengths, typically between 270-290 nm. The presence of two thioether groups is likely to enhance the intensity and shift these bands to slightly longer wavelengths compared to a monosubstituted aryl sulfide. nih.gov
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λₘₐₓ (nm) | Description |
| π → π* (Benzenoid B-band) | 250 - 265 | Strong absorption |
| π → π* (Benzenoid K-band) | 270 - 290 | Weaker absorption |
ESI-MS is a soft ionization technique that is highly effective for determining the molecular weight of moderately polar compounds. For this compound, analysis in positive ion mode would readily produce the protonated molecular ion, [M+H]⁺. The calculated monoisotopic mass of the neutral molecule (C₁₀H₁₄S₂) is 198.0591 Da. Therefore, the ESI-MS spectrum would be expected to show a prominent ion at m/z 199.0669. This technique is crucial for confirming the molecular weight of the synthesized compound. The presence of two sulfur atoms also gives rise to a characteristic isotopic pattern, with a notable [M+2+H]⁺ peak at m/z 201, approximately 9% of the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁴S isotope.
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the formula C₁₀H₁₄S₂ by matching the experimental mass to the calculated exact mass of the [M+H]⁺ ion (199.0669) within a very low error margin (typically < 5 ppm).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., m/z 199) to generate product ions, which provides valuable structural information. The fragmentation of protonated sulfides often occurs at the C-S bond. nih.gov
Plausible Fragmentation Pathways:
Loss of propylene (B89431): A common rearrangement pathway can lead to the loss of propylene (C₃H₆, 42 Da), resulting in a fragment at m/z 157.
Loss of propyl radical: Cleavage of the sulfur-propyl bond could lead to the loss of a propyl radical (•C₃H₇, 43 Da), yielding an ion at m/z 156.
Cleavage of the methyl-sulfur bond: Loss of a methyl radical (•CH₃, 15 Da) would produce a fragment at m/z 184.
Predicted HRMS/MS Fragments for this compound ([C₁₀H₁₅S₂]⁺)
| Precursor Ion (m/z) | Predicted Fragment (m/z) | Proposed Neutral Loss | Formula of Fragment |
| 199.0669 | 157.0197 | C₃H₆ (Propylene) | [C₇H₉S₂]⁺ |
| 199.0669 | 156.0119 | •C₃H₇ (Propyl radical) | [C₇H₈S₂]⁺• |
| 199.0669 | 184.0432 | •CH₃ (Methyl radical) | [C₉H₁₂S₂]⁺• |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by Gas Chromatography. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be effective for separation. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. For selective and highly sensitive detection of organosulfur compounds, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be employed. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is another viable separation technique. A reversed-phase method using a C18 or C8 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be a typical starting point. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm).
Gas Chromatography (GC)
Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile sulfur compounds. researchgate.netchromatographyonline.com However, no specific GC methods for the analysis of this compound have been published.
The Pulsed Flame Photometric Detector (PFPD) is highly selective and sensitive for sulfur-containing compounds, making it an ideal detector for trace-level analysis in complex matrices. ingenieria-analitica.comamericanlaboratory.comscioninstruments.com It operates by detecting the chemiluminescent emissions of sulfur species in a hydrogen-rich flame. scioninstruments.com This technique provides an equimolar response to sulfur compounds, which simplifies quantification. scioninstruments.com Despite its suitability for sulfur analysis, no studies employing GC-PFPD for the specific determination of this compound are available.
Table 1: Hypothetical GC-PFPD Operating Conditions for Organosulfur Compound Analysis This table illustrates typical parameters for the analysis of volatile sulfur compounds and is not based on data for this compound.
| Parameter | Typical Value |
|---|---|
| GC System | Agilent GC with PFPD |
| Column | Agilent J&W Select Low Sulfur (60 m x 0.32 mm) americanlaboratory.com |
| Oven Program | 65 °C isotherm americanlaboratory.com |
| Carrier Gas | Helium, constant flow at 2.0 mL/min americanlaboratory.com |
| Injector Temp. | 200 °C americanlaboratory.com |
| Detector Temp. | 200 °C americanlaboratory.com |
| Injection Mode | Split (1:20) americanlaboratory.com |
GC-MS is a powerful technique for the identification and quantification of volatile compounds. nih.govnih.govnih.gov The mass spectrometer provides structural information, allowing for the definitive identification of separated compounds. For organosulfur compounds, GC-MS can be used to determine their molecular weight and fragmentation patterns. frontiersin.org A literature search did not yield any specific GC-MS methods or mass spectral data for this compound.
Multidimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution and sensitivity for the analysis of complex volatile mixtures. This technique would be highly suitable for detecting trace amounts of an organosulfur compound in a challenging matrix. No published applications of GCxGC-TOFMS for the analysis of this compound could be found.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-based methods are common for volatile sulfides, LC-MS/MS is a valuable tool for the analysis of less volatile or thermally labile compounds. No LC-MS/MS methods for the analysis of this compound are documented in the scientific literature.
Sample Preparation and Enrichment Techniques for Volatile Sulfides
Effective sample preparation is crucial for the successful analysis of trace-level volatile compounds.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely used technique for extracting and concentrating volatile and semi-volatile organic compounds from a sample's headspace or directly from a liquid sample. researchgate.netnih.govlabrulez.com The choice of fiber coating is critical for the selective and efficient extraction of target analytes. nih.gov For volatile sulfur compounds, fibers such as Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) are often employed. researchgate.net The extracted analytes are then thermally desorbed into the GC inlet for analysis. researchgate.net There are no specific SPME methods developed or validated for the extraction of this compound.
Table 2: General SPME Parameters for Volatile Sulfur Compound (VSC) Analysis This table presents a general methodology for VSC analysis and is not specific to this compound. nih.gov
| Parameter | Typical Condition |
|---|---|
| Fiber Coating | 50/30 µm DVB/CAR/PDMS nih.gov |
| Extraction Mode | Headspace (HS) nih.gov |
| Extraction Temp. | 35 °C nih.gov |
| Extraction Time | 30 min nih.gov |
| Sample Matrix Modifiers | Dilution to 2.5% v/v ethanol; addition of 20% w/v NaCl nih.govnih.gov |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a highly efficient, solvent-free sample preparation technique used for the extraction and enrichment of organic compounds from aqueous matrices or headspace. The method relies on the partitioning of analytes from the sample matrix into a polymer coating on a magnetic stir bar. For a nonpolar compound like this compound, a polydimethylsiloxane (PDMS) coating is typically employed due to its excellent affinity for hydrophobic molecules.
The extraction process involves placing the PDMS-coated stir bar into a sample and stirring for a defined period. The large volume of the stationary phase on the stir bar allows for high analyte recovery and sensitivity. After extraction, the stir bar is removed, dried, and the entrapped analytes are thermally desorbed into a gas chromatograph (GC) for separation and detection, often by mass spectrometry (MS).
Illustrative SBSE Parameters for this compound Analysis:
| Parameter | Value/Condition | Purpose |
| Stir Bar Coating | Polydimethylsiloxane (PDMS) | Effective for nonpolar analytes. |
| Sample Volume | 10 mL | Standard volume for trace analysis. |
| Extraction Time | 60 minutes | To allow for equilibrium to be reached. |
| Stirring Speed | 1000 rpm | To ensure efficient mass transfer. |
| Thermal Desorption | 250 °C for 5 minutes | To quantitatively transfer the analyte to the GC. |
This table is illustrative and actual parameters may vary based on the specific analytical instrumentation and sample matrix.
Headspace Adsorption and Vacuum Distillation
Headspace Adsorption:
Headspace analysis is a technique used to sample volatile and semi-volatile organic compounds from a solid or liquid matrix. In the context of this compound, which is expected to have a relatively high boiling point, headspace analysis would typically involve heating the sample to increase the vapor pressure of the analyte in the sealed vial. The volatile compounds in the headspace can then be sampled using a gas-tight syringe or by solid-phase microextraction (SPME) and introduced into a GC for analysis.
Vacuum Distillation:
Vacuum distillation is a crucial purification technique for compounds that have high boiling points or are thermally labile at atmospheric pressure. nih.govsigmaaldrich.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. nih.govnih.gov this compound, as a high molecular weight organosulfur compound, would benefit from this technique for purification after synthesis.
For instance, a related compound, phenyl propyl sulfide, has a predicted boiling point that would be significantly reduced under vacuum. Similarly, this compound would be expected to distill at a much lower temperature under reduced pressure, facilitating its separation from less volatile impurities. The process involves heating the crude compound in a distillation flask connected to a vacuum pump, a condenser, and a receiving flask. nih.govthegoodscentscompany.com
Expected Boiling Point Reduction under Vacuum (Illustrative):
| Pressure (mmHg) | Estimated Boiling Point of Phenyl Propyl Sulfide (°C) |
| 760 (Atmospheric) | ~220-230 |
| 10 | ~100-110 |
| 1 | ~60-70 |
This table provides an estimation for a related compound to illustrate the principle of vacuum distillation. Actual values for this compound may differ.
Selective Trapping with Derivatizing Agents (e.g., p-Hydroxymercuribenzoic acid for Thiols)
While this compound is a sulfide and not a thiol, this section's heading points to a broader concept of selective analysis. For a complex sample matrix, selective trapping or derivatization can enhance the specificity of the analysis. In the case of analyzing related thiol impurities that might be present alongside this compound, a reagent like p-hydroxymercuribenzoic acid could be used to selectively trap the thiols, allowing for their separate analysis or removal from the main sample.
For the target analyte, this compound, a different derivatization strategy might be employed if required, for example, to improve its chromatographic behavior or detection sensitivity. However, as a sulfide, it is generally stable and can often be analyzed directly by GC-MS without derivatization.
Elemental Analysis (C.H.N.S. Analysis)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. merckmillipore.comnist.gov This is a critical step in characterizing a newly synthesized compound like this compound to confirm its elemental composition and purity. nist.gov The technique involves the combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated by gas chromatography and quantified using a thermal conductivity detector.
Theoretical Elemental Composition of this compound (C₁₀H₁₄S₂):
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 60.55 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 7.13 |
| Sulfur | S | 32.07 | 2 | 64.14 | 32.32 |
| Total | 198.38 | 100.00 |
The results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, providing strong evidence of the compound's identity and purity.
Theoretical and Computational Chemistry Studies of Aromatic Thioethers
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of molecular systems. It is widely used to investigate the properties of aromatic thioethers.
DFT calculations can determine key energetic properties such as ionization potentials and electron affinities. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability chemijournal.comphyschemres.orgnih.govmdpi.com. A smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -4.994 | -1.142 | 3.852 |
| Derivative B | -5.231 | -0.987 | 4.244 |
| Derivative C | -4.876 | -1.254 | 3.622 |
Note: This table presents representative data for thiophene derivatives to illustrate the type of information obtained from DFT calculations, as specific data for Propyl[2-(methylthio)phenyl] sulfide (B99878) is unavailable. Data adapted from studies on related compounds nih.gov.
DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C) nih.govaps.orgmdpi.comscm.com. By calculating the magnetic shielding tensors for each nucleus, researchers can predict chemical shifts with a high degree of accuracy, which aids in the structural elucidation of complex molecules nih.govmdpi.com.
The accuracy of these predictions depends on the chosen functional and basis set aps.orgmdpi.com. For complex molecules, computational prediction can help resolve ambiguities in experimental spectra and confirm resonance assignments mdpi.comacs.org.
Table 2: Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for an Aromatic Thioether Analogue
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) |
|---|---|---|
| H-ortho | 7.25 | 7.28 |
| H-meta | 7.34 | 7.36 |
| H-para | 7.18 | 7.20 |
| S-CH₃ | 2.51 | 2.55 |
Note: This table contains illustrative data for a representative aromatic thioether, as specific data for Propyl[2-(methylthio)phenyl] sulfide is not available. The data demonstrates the typical accuracy of DFT-based NMR predictions mdpi.com.
The flexibility of the thioether linkage allows for multiple conformations in aromatic thioethers. Conformational analysis using computational methods helps to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them umanitoba.caresearchgate.netnih.gov.
For methyl phenyl sulfide, computational studies have shown a very low barrier to rotation around the C(sp²)–S bond, suggesting nearly free rotation at room temperature pleiades.online. The most stable conformation is often a non-planar (orthogonal) form, where the methyl group is out of the plane of the benzene (B151609) ring researchgate.net. The stability of different conformers is influenced by a delicate balance of steric and electronic effects, including interactions between the sulfur atom's lone pairs and the aromatic ring researchgate.netumanitoba.ca.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energetics of transition states.
By calculating the potential energy surface of a reaction, computational models can determine the activation energies (energy barriers) and the precise geometry of the transition states. This information is crucial for understanding reaction rates and mechanisms. For example, in the oxidation of thioethers to sulfoxides and sulfones, DFT calculations can model the approach of an oxidant and the subsequent bond-forming and bond-breaking steps acs.orgresearchgate.net. Similarly, in nucleophilic aromatic substitution (SNAr) reactions to form thioethers, computational analysis can elucidate the structure of the Meisenheimer complex intermediate and the associated energy barriers jst.go.jpresearchgate.net.
Table 3: Illustrative Calculated Activation Gibbs Energies (ΔG‡) for Thiol-Ene Reactions
| Reaction Step | ΔG‡ in Vacuum (kcal/mol) | ΔG‡ in DCM (kcal/mol) | ΔG‡ in Water (kcal/mol) |
|---|---|---|---|
| Propagation Step | 7.1 - 13.3 | 7.1 - 13.5 | 7.1 - 13.7 |
| Chain Transfer | Varies | Varies | Varies |
Note: This table shows representative data from a DFT study on thiol-ene reactions, illustrating how computational chemistry is used to determine energy barriers. Specific data for this compound is not available. Data adapted from a study on related systems acs.org.
Solvents can significantly influence reaction mechanisms and kinetics nih.gov. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can incorporate the effects of a solvent on the reaction pathway nih.govrsc.org. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, intermediates, and transition states.
Studies on related reactions, such as the thiol-ene reaction, have shown that polar solvents can have a more pronounced effect on chain transfer steps compared to propagation steps acs.orgresearchgate.net. For SNAr reactions, the solvent polarity can dramatically alter reaction rates by stabilizing or destabilizing charged intermediates and transition states nih.govresearchgate.net.
Thermodynamic and Kinetic Studies
Theoretical and computational chemistry provides powerful tools to investigate the thermodynamic and kinetic properties of molecules like this compound, offering insights into their reactivity and behavior in various chemical environments.
pKa Value Calculations for Organosulfur Compounds
Density Functional Theory (DFT) has emerged as a robust method for calculating the pKa values of organosulfur compounds. researchgate.netdistantreader.org A common computational approach involves using the B3LYP functional with the 6-31+G(d,p) basis set and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to account for solvent effects. researchgate.netdistantreader.org Studies have shown that this method yields pKa values that are in excellent agreement with experimental data for a range of organosulfur compounds in dimethyl sulfoxide (B87167) (DMSO). researchgate.netdistantreader.org
The acidity of organosulfur compounds generally follows the order: sulfides < sulfoxides < sulfones. This trend is attributed to the increasing stabilization of the conjugate base with the oxidation of the sulfur atom. Furthermore, the presence of aromatic groups, such as the phenyl ring in this compound, tends to increase the acidity compared to their aliphatic counterparts due to resonance stabilization of the resulting anion. distantreader.org
For this compound, the presence of two sulfur atoms and a phenyl ring would influence its pKa. The methylthio and propylthio groups are generally considered to be weakly electron-donating or -withdrawing, depending on the electronic context. Computational studies on analogous aromatic sulfides can provide an estimate of the pKa value.
| Compound | Calculated pKa |
|---|---|
| Dimethyl sulfide | ~40 |
| Methyl phenyl sulfide | ~37 |
| Diphenyl sulfide | ~35 |
Kinetic Analysis of Thioether Oxidation
The oxidation of thioethers is a fundamental reaction in organic chemistry, and understanding its kinetics is crucial for applications in synthesis and materials science. The sulfur atoms in this compound are susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones.
Kinetic studies on the oxidation of aryl thioethers have been conducted to elucidate the reaction mechanisms and the influence of electronic effects. nih.govacs.orgresearchgate.net The rate of oxidation is highly dependent on the nature of the oxidant. For instance, oxidation with hydrogen peroxide (H₂O₂) under near-physiological conditions is generally slow, with half-lives that can extend to hundreds of hours. nih.govacs.orgresearchgate.net In contrast, oxidants like hypochlorite (B82951) can oxidize thioethers much more rapidly, with half-lives in the range of seconds to minutes. nih.govacs.org
The electronic nature of the substituents on the aromatic ring plays a significant role in the reaction kinetics. Electron-donating groups tend to increase the rate of oxidation by increasing the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant. Conversely, electron-withdrawing groups decrease the reaction rate. nih.gov For this compound, the interplay of the methylthio and propylthio groups on the phenyl ring will influence its oxidation kinetics.
Computational studies, often employing DFT, can be used to model the transition states and reaction pathways of thioether oxidation, providing detailed mechanistic insights. nih.gov These studies can help to predict the reactivity of novel thioethers and to design more efficient oxidation catalysts.
| Thioether | Substituent | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Thioanisole (B89551) | 4-H | 2.53 x 10⁻³ |
| 4-Methoxythioanisole | 4-OCH₃ | ~7 x 10⁻³ |
| 4-Nitrothioanisole | 4-NO₂ | ~1.2 x 10⁻⁴ |
Intermolecular Interactions and Adsorption Phenomena
The sulfur atoms in this compound, with their lone pairs of electrons, can participate in various non-covalent interactions, which govern its adsorption behavior on different materials.
Adsorption of Organosulfur Compounds on Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials that have shown great promise for the selective adsorption and removal of sulfur-containing compounds from fuels and chemical feedstocks. acs.orgacs.orgnih.govnjit.edu The adsorption of aromatic thioethers like this compound onto MOFs is driven by a combination of interactions.
Computational studies, particularly molecular dynamics simulations and DFT calculations, have been instrumental in elucidating the nature of these interactions. acs.org For aromatic organosulfur compounds, π-stacking interactions between the phenyl ring of the thioether and the aromatic linkers of the MOF are a significant contributor to the binding energy. acs.org Additionally, the interaction between the lone pair of electrons on the sulfur atom and the coordinatively unsaturated metal sites within the MOF, often referred to as a σ-M interaction, can play a crucial role. nih.gov
The specific architecture and chemical nature of the MOF, including the type of metal center and the organic linker, will determine the strength and selectivity of adsorption. For example, MOFs with a high density of open metal sites, such as Cu-BTC, have been shown to exhibit high adsorption capacities for thiophenic compounds. acs.orgnih.gov
| Compound | Binding Energy (kJ/mol) |
|---|---|
| Thiophene | -25.5 |
| Benzothiophene | -26.8 |
| Dibenzothiophene | -27.52 |
Sulfur-Metal Interaction Studies
The interaction between sulfur and metal surfaces is of fundamental importance in fields such as catalysis, self-assembled monolayers, and nanotechnology. The sulfur atoms in this compound can form strong bonds with various metal surfaces, particularly noble metals like gold.
Theoretical studies have been extensively used to understand the nature of the sulfur-gold bond. acs.orgacs.org It is generally accepted that thiols chemisorb on gold surfaces to form a strong thiolate-gold bond. acs.org While this compound is a thioether, the fundamental principles of sulfur-metal interactions are still applicable. The lone pairs of electrons on the sulfur atoms can coordinate to metal centers, leading to adsorption on the surface.
The strength of the sulfur-metal interaction is influenced by factors such as the nature of the metal, the coordination environment, and the electronic properties of the organosulfur compound. Computational models can be used to calculate the adsorption energies and to simulate the geometric and electronic structure of the sulfur-metal interface. These studies are crucial for the rational design of materials with tailored surface properties. For instance, understanding these interactions is key to developing efficient catalysts where thioether-containing ligands are used to stabilize metal nanoparticles.
Molecular Modeling for Ligand Design
The structural features of this compound, namely the presence of two sulfur atoms with coordinating ability and a rigid aromatic backbone, make it and similar molecules interesting scaffolds for the design of new ligands for catalysis and other applications.
Molecular modeling plays a pivotal role in modern ligand design. By using computational techniques, it is possible to predict how a ligand will bind to a metal center and to understand the electronic and steric factors that influence the properties of the resulting complex. Thioether-containing ligands have been increasingly used in transition-metal catalysis. researchgate.netbohrium.com The sulfur atoms can act as soft donor ligands, forming stable complexes with a variety of transition metals.
Computational methods can be employed to design novel thioether-based ligands with specific properties. For example, by modifying the substituents on the aromatic ring or altering the length and nature of the alkyl chains, it is possible to tune the electronic and steric environment around the metal center, thereby influencing the catalytic activity and selectivity of the complex. Furthermore, thioethers are used as linkers in the design of macrocyclic peptides, where molecular modeling can help in predicting the conformation and binding affinity of these complex molecules. mdpi.comacs.org The insights gained from molecular modeling can guide the synthesis of new ligands and catalysts with improved performance for a wide range of chemical transformations.
Computational Studies on Ligand-Metal Complex Stability and Catalytic Activity
Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate the stability of metal complexes with aromatic thioether ligands and to map out the energetic landscapes of catalytic cycles. These studies provide a molecular-level understanding of the factors governing complex formation and reactivity.
Bidentate aromatic thioether ligands, such as 1,2-bis(methylthio)benzene, a close structural analog of this compound, are known to form stable chelate complexes with transition metals like palladium. DFT calculations can quantify the strength of the interaction between the sulfur donor atoms and the metal center by determining the ligand binding energies. These calculations often reveal that the stability of the complex is a result of a combination of factors, including the σ-donating ability of the sulfur atoms and potential π-backbonding interactions.
In the realm of catalysis, computational studies have been crucial in elucidating the mechanisms of reactions where thioether-ligated metal complexes are active catalysts. For instance, in palladium-catalyzed C-H activation and olefination reactions, DFT calculations can map the entire catalytic cycle, identifying key intermediates and transition states. researchgate.net The thioether ligand plays a crucial role in these processes, often by stabilizing the active catalytic species or by participating directly in the C-H activation step.
The table below presents a hypothetical free energy profile for a palladium-catalyzed C-H olefination reaction involving a generic bidentate aromatic thioether ligand, illustrating the type of data that can be obtained from DFT calculations.
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Initial Catalyst-Substrate Complex | 0.0 |
| 2 | C-H Activation Transition State | +18.5 |
| 3 | Palladacycle Intermediate | -5.2 |
| 4 | Olefin Insertion Transition State | +12.3 |
| 5 | Alkyl-Palladium Intermediate | -10.8 |
| 6 | β-Hydride Elimination Transition State | +15.7 |
| 7 | Product Complex | -25.0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This data allows for the identification of the rate-determining step of the reaction, which is typically the step with the highest energy barrier. Such insights are invaluable for the rational design of more efficient catalysts.
Influence of Chelate Ring Size and Donor Atoms
The stability and reactivity of metal complexes are profoundly influenced by the structure of the chelating ligand, particularly the size of the chelate ring formed upon coordination and the nature of the donor atoms.
Computational studies can quantify the effect of chelate ring size on complex stability by comparing the binding energies of a series of ligands that form different-sized rings. For example, a theoretical comparison of the stability of palladium complexes with bidentate thioether ligands that form five-, six-, and seven-membered rings would likely show a preference for the five-membered ring, as illustrated in the hypothetical data below.
| Ligand | Chelate Ring Size | Calculated Relative Stability (kcal/mol) |
| 1,2-bis(methylthio)benzene | 5 | 0.0 |
| 1,3-bis(methylthio)propane | 6 | +2.5 |
| 1,4-bis(methylthio)butane | 7 | +5.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Donor Atoms: The nature of the donor atoms in a ligand also plays a significant role in determining the stability and electronic properties of the resulting metal complex. The "hard and soft acids and bases" (HSAB) principle provides a useful framework for predicting the strength of these interactions. Sulfur, being a soft donor atom, generally forms strong bonds with soft metal ions like palladium(II).
Computational studies can provide a more nuanced understanding of the influence of donor atoms by comparing the properties of complexes with ligands that are identical except for the donor atoms. For instance, a DFT study comparing the binding of a metal to a series of analogous bidentate ligands with S-S, S-O, and O-O donor sets would likely show that the binding energy is highest for the S-S ligand when complexed with a soft metal like palladium. This is due to the better orbital energy match and more favorable covalent interactions between the soft metal and the soft sulfur donors.
The table below presents hypothetical calculated binding energies for a palladium(II) complex with different bidentate ligands to illustrate this effect.
| Ligand Donor Set | Example Ligand | Calculated Pd-Ligand Binding Energy (kcal/mol) |
| S, S | 1,2-bis(methylthio)benzene | -45.2 |
| S, O | 2-(methylthio)phenol | -38.7 |
| O, O | Catechol | -32.1 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These computational insights into the influence of chelate ring size and donor atoms are crucial for the rational design of ligands for specific applications in catalysis and materials science, allowing for the fine-tuning of the properties of the resulting metal complexes.
The Chemical Compound this compound: A Review of its Applications in Advanced Materials Science and Catalysis
Environmental Transformation and Fate of Aromatic Thioethers
Abiotic Transformation Pathways
Abiotic processes are chemical and physical reactions that occur in the environment without direct microbial involvement. For aromatic thioethers, these pathways are primarily driven by oxidation initiated by atmospheric components, light, and reactive chemical species present in water and soil.
Aromatic thioethers are susceptible to oxidation when exposed to air (O₂) and light, a process known as photo-oxidation. This reaction typically proceeds in a stepwise manner, first converting the thioether to a sulfoxide (B87167) and then, with further oxidation, to a sulfone. masterorganicchemistry.com The process can be catalyzed by various substances, including certain ketones and quinoids, which act as photocatalysts. fao.orgorganic-chemistry.org
Visible light can serve as a clean and abundant energy source for these transformations. nih.gov For instance, research has demonstrated that metal-free photocatalysts, such as thioxanthone derivatives, can efficiently and selectively promote the aerobic oxidation of thioethers to sulfoxides. nih.govresearchgate.net The selectivity of the reaction, preventing over-oxidation to the sulfone, can sometimes be controlled by the choice of solvent. Solvents capable of forming hydrogen bonds with the sulfoxide intermediate may protect it from further oxidation. researchgate.net The conversion of the thioether group to the more hydrophilic sulfone can significantly alter a compound's properties, potentially leading to faster degradation kinetics. bohrium.comacs.org
| Catalyst System | Oxidant | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Thioxanthone | Air (O₂) | Ambient Temperature, Visible Light | Sulfoxide/Sulfone | fao.org |
| 1-hexylKuQuinone (KuQ) | O₂ | Room Temperature, HFIP solvent | Sulfoxide | organic-chemistry.org |
| 4-Phenyl-9H-thioxanthen-9-one | Air (O₂) | Visible Light | Sulfoxide | nih.gov |
Reactive oxygen species (ROS) are highly reactive chemicals formed during various environmental processes. Key ROS involved in the degradation of organic pollutants include the hydroxyl radical (HO•) and hypochlorite (B82951) (OCl⁻). nih.gov
The hydroxyl radical is one of the most powerful oxidizing agents in the environment. nih.gov It reacts with thioethers through a one-electron oxidation mechanism, which is a complex, multi-step process. nih.govresearchgate.net This reaction can lead to the formation of sulfoxides, a process that is dependent on the presence of molecular oxygen. acs.org
Hypochlorite, the second most abundant ROS in some environments, is a particularly potent oxidant for thioethers. nih.govacs.org Kinetic studies have shown that hypochlorite oxidizes thioethers to sulfoxides at rates that are orders of magnitude faster than hydrogen peroxide, another common ROS. nih.govacs.orgresearchgate.net The reaction can proceed further to form the corresponding sulfone. nih.gov This rapid oxidation suggests that in environments where hypochlorite is present, it is likely the primary ROS responsible for the abiotic degradation of thioethers. nih.govacs.org The reaction rate is influenced by the electronic properties of the aromatic thioether.
| ROS | Reaction Pathway | Relative Rate | Key Finding | Reference |
|---|---|---|---|---|
| Hydroxyl Radical (HO•) | One-electron oxidation | Fast | Leads to sulfoxide formation in the presence of O₂. | nih.govacs.org |
| Hydrogen Peroxide (H₂O₂) | Two-electron oxidation | Very Slow | Half-lives on the scale of hundreds of hours under relevant conditions. Unlikely to be a major degradation pathway. | acs.orgresearchgate.net |
| Hypochlorite (OCl⁻) | Two-electron oxidation | Extremely Fast | Can oxidize thioethers to sulfoxides in seconds and to sulfones in minutes. Likely the dominant ROS-driven pathway. | nih.govacs.org |
Biotransformation Pathways
Biotransformation is the chemical alteration of substances by living organisms, primarily microorganisms like bacteria and fungi. These processes are fundamental to the breakdown of organic pollutants in the environment.
Under aerobic conditions (in the presence of oxygen), microorganisms have evolved sophisticated enzymatic pathways to degrade aromatic compounds. rsc.org The initial steps often involve oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. rsc.org For aromatic thioethers, aerobic biotransformation can also involve the sequential oxidation of the sulfur atom. escholarship.org
Studies on similar sulfur-containing compounds have shown that aerobic microbes can oxidize the thioether group to form the corresponding sulfoxide and subsequently the sulfone. escholarship.org This biological oxidation mirrors the abiotic pathways but is mediated by specific enzymes. For example, the biotransformation of fluorotelomer thioether amido sulfonate (FtTAoS) in soil microcosms showed sequential oxygen additions to the thioether group, forming sulfoxide and sulfone derivatives before further breakdown. escholarship.org The metabolism of some aryl thioethers by fungi like Cunninghamella elegans also shows a rapid conversion to the sulfoxide, followed by a slower oxidation to the sulfone. beilstein-journals.org
In anoxic (oxygen-free) environments, many microorganisms can still degrade aromatic compounds by using other molecules as electron acceptors in a process called anaerobic respiration. nih.gov Common alternative electron acceptors include nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻). nih.gov
Nitrate-Reducing Conditions: Denitrifying bacteria can couple the degradation of aromatic compounds to the reduction of nitrate. nih.gov Studies have shown that diverse microbial communities in sediments can break down polycyclic aromatic hydrocarbons (PAHs) under nitrate-reducing conditions. nih.gov However, the presence of nitrate can also have complex effects. In some systems, such as those involving granular iron for remediation, nitrate reduction can lead to the formation of passive films on the iron surface, impairing its reactivity and slowing the degradation of other pollutants. nih.gov
Sulfate-Reducing Conditions: Sulfate-reducing bacteria (SRB) are key players in the anaerobic degradation of organic matter in many environments. They utilize sulfate as an electron acceptor, reducing it to sulfide (B99878). Research has demonstrated that various organic compounds, including those with ether linkages, can be degraded under sulfate-reducing conditions. researchgate.net The ability of microorganisms to metabolize sulfur-containing compounds is integral to the biogeochemical sulfur cycle.
The cleavage of the stable carbon-sulfur (C-S) bond in a thioether is a critical step in the complete mineralization of these compounds. Microorganisms have developed specific enzymes to catalyze this reaction.
Under aerobic conditions, enzymes such as glutathione (B108866) lyase are known to break thioether bonds in the process of degrading complex aromatic structures. rsc.org Under anaerobic conditions, a unique class of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes are often involved. nih.gov These enzymes use an iron-sulfur cluster to generate a highly reactive radical that can initiate the cleavage of otherwise unreactive bonds, including the C-S bond in thioethers. nih.gov The combined presence of a thioether bridge and certain amino acid configurations in some peptides greatly increases their resistance to degradation by peptidases, highlighting the general stability of this linkage. asm.org The microbial world, however, possesses the enzymatic tools to eventually overcome this stability.
Persistence of Biotransformation Products in Environmental Compartments
The environmental persistence of biotransformation products of aromatic thioethers like "Propyl[2-(methylthio)phenyl] sulfide" is dictated by the chemical nature of the metabolites and the characteristics of the environmental compartment (soil, water, sediment). The primary biotransformation pathways for aromatic thioethers involve oxidation of the sulfur atoms and, ultimately, cleavage of the carbon-sulfur bonds.
The initial oxidation products are typically sulfoxides and sulfones. These transformations are generally mediated by monooxygenase and dioxygenase enzymes produced by a wide range of microorganisms.
Propyl[2-(methylthio)phenyl] sulfoxide and Propyl[2-(methylsulfinyl)phenyl] sulfide: Oxidation of one of the sulfur atoms in "this compound" would lead to the formation of the corresponding sulfoxides. These sulfoxides are generally more polar and water-soluble than the parent thioether. This increased polarity can enhance their mobility in aqueous environments but may also make them more available for further microbial degradation.
Propyl[2-(methylsulfonyl)phenyl] sulfide and Propyl[2-(methylthio)phenyl] sulfone: Further oxidation of the sulfoxides results in the formation of sulfones. Sulfones are typically more stable and resistant to further degradation than sulfoxides. Their persistence in the environment is therefore expected to be higher.
The persistence of these oxidized metabolites is influenced by several factors:
Microbial Activity: The presence of a diverse and active microbial community is essential for the continued breakdown of these transformation products.
Oxygen Availability: The initial oxidation steps are aerobic processes. In anaerobic environments, the degradation of aromatic thioethers and their oxidized metabolites is significantly slower.
Soil and Sediment Composition: Organic matter content and clay mineralogy can influence the sorption and bioavailability of these compounds. Strong adsorption to soil or sediment particles can decrease their availability for microbial degradation, thereby increasing their persistence.
While specific half-life data for the biotransformation products of "this compound" are unavailable, studies on other aromatic sulfur compounds can provide some context. For instance, the degradation of some aromatic sulfur heterocycles has been shown to be slow, leading to their persistence in the environment.
Table 1: Expected Biotransformation Products of this compound and Their General Persistence Characteristics
| Biotransformation Product | Expected Formation Pathway | General Persistence Characteristics |
| Propyl[2-(methylsulfinyl)phenyl] sulfide | Oxidation of the propyl-bound sulfur | Generally less persistent than the parent compound; more mobile in water. |
| Propyl[2-(methylthio)phenyl] sulfoxide | Oxidation of the methyl-bound sulfur | Similar to Propyl[2-(methylsulfinyl)phenyl] sulfide. |
| Propyl[2-(methylsulfonyl)phenyl] sulfide | Oxidation of Propyl[2-(methylsulfinyl)phenyl] sulfide | More persistent than the corresponding sulfoxide; increased stability. |
| Propyl[2-(methylthio)phenyl] sulfone | Oxidation of Propyl[2-(methylthio)phenyl] sulfoxide | Similar to Propyl[2-(methylsulfonyl)phenyl] sulfide. |
| 2-(Methylthio)benzenethiol | Cleavage of the propyl-sulfur bond | Likely to be reactive and may undergo further oxidation or other transformations. |
| Phenolic derivatives | Cleavage of C-S bonds and subsequent hydroxylation | Persistence will depend on the specific structure and microbial pathways. |
Note: The data in this table is illustrative and based on general chemical principles of aromatic thioether biotransformation, as specific experimental data for "this compound" is not available.
Environmental Monitoring and Analysis
The detection and quantification of "this compound" and its metabolites in environmental matrices would require sensitive and specific analytical methods. The choice of method would depend on the environmental compartment being sampled and the expected concentration levels.
Detection in Environmental Samples (e.g., Air, Groundwater, Soil)
The analysis of organic contaminants like "this compound" in environmental samples typically involves sample extraction, cleanup, and instrumental analysis.
Air: For air sampling, active methods involving pumping air through a sorbent tube (e.g., containing Tenax®, activated carbon, or a polymer resin) would be appropriate to trap the compound. This would be followed by thermal desorption or solvent extraction and analysis by gas chromatography-mass spectrometry (GC-MS). The volatility of "this compound" would make it amenable to such methods.
Groundwater: The analysis of groundwater samples would likely involve pre-concentration steps to detect low levels of contamination. Common techniques include:
Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the analyte from the water sample.
Solid-Phase Extraction (SPE): Passing the water sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.
Following extraction and concentration, analysis would typically be performed by GC-MS or high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS) or a UV detector.
Soil: The extraction of "this compound" from soil and sediment samples would require more rigorous methods to overcome the matrix effects and the potential for strong sorption. Techniques such as:
Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent.
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with less solvent.
Ultrasonic Extraction: Using ultrasonic waves to enhance the extraction of the analyte into a solvent.
After extraction, the extract would need to be cleaned up to remove interfering substances before instrumental analysis, typically by GC-MS.
Table 2: Potential Analytical Methods for the Detection of this compound in Environmental Samples
| Environmental Matrix | Sampling/Extraction Technique | Analytical Technique | Typical Detection Limits (for related compounds) |
| Air | Active sampling on sorbent tubes | Thermal Desorption-GC-MS | ng/m³ range |
| Groundwater | Solid-Phase Extraction (SPE) | GC-MS or LC-MS/MS | ng/L to µg/L range |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | GC-MS | µg/kg range |
Note: The detection limits provided are estimates based on the analysis of other aromatic and sulfur-containing compounds and would need to be determined specifically for "this compound" through method development and validation.
Q & A
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
